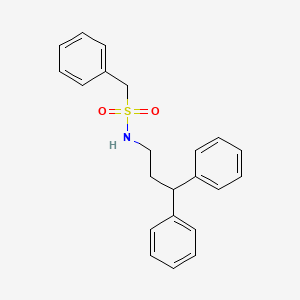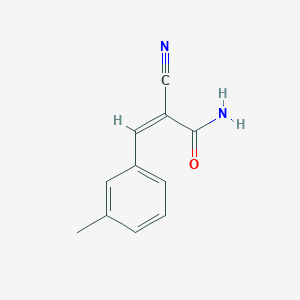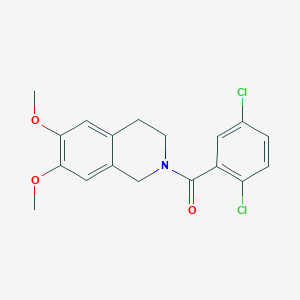
3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one, also known as 4'-chloromethcathinone or 4-CMC, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It belongs to the group of designer drugs that are structurally similar to amphetamines and cathinones. The chemical structure of 4-CMC includes a phenyl ring, a morpholine ring, and a ketone group.
Wissenschaftliche Forschungsanwendungen
4-CMC has been used in scientific research to study its psychoactive effects on the central nervous system. It has been tested in vitro and in vivo to determine its binding affinity to various receptors such as dopamine, serotonin, and norepinephrine transporters. It has also been used to study its effects on neurotransmitter release and reuptake. Furthermore, 4-CMC has been used as a reference standard in forensic toxicology to identify and quantify its presence in biological samples.
Wirkmechanismus
The mechanism of action of 4-CMC is similar to other cathinones and amphetamines. It acts as a monoamine transporter substrate, which leads to the release of dopamine, serotonin, and norepinephrine in the brain. This results in a feeling of euphoria, increased energy, and heightened alertness. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-CMC are similar to other cathinones and amphetamines. It increases the release of dopamine, serotonin, and norepinephrine in the brain, which leads to a feeling of euphoria, increased energy, and heightened alertness. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 4-CMC can result in addiction, psychosis, and cardiovascular complications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-CMC in lab experiments is that it is a relatively new compound, which means that there is still much to be learned about its effects. It can be used to study the structure-activity relationship of cathinones and amphetamines. However, one limitation is that it is a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several future directions for research on 4-CMC. One area of interest is the development of new synthetic cathinones and amphetamines that have similar or improved effects. Another area of interest is the development of new analytical methods for the detection and quantification of 4-CMC in biological samples. Additionally, more research is needed to determine the long-term effects of 4-CMC on the brain and body, as well as its potential for addiction and abuse.
Conclusion:
In conclusion, 3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one, or 4-CMC, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It has been used in scientific research to study its effects on the central nervous system, neurotransmitter release and reuptake, and forensic toxicology. The mechanism of action of 4-CMC is similar to other cathinones and amphetamines, and it has similar biochemical and physiological effects. However, prolonged use can result in addiction, psychosis, and cardiovascular complications. There are several future directions for research on 4-CMC, including the development of new synthetic compounds and analytical methods, and more research on its long-term effects.
Synthesemethoden
The synthesis of 4-CMC involves the reaction of 4-chlorobenzaldehyde with morpholine and 4-chloroacetophenone in the presence of a catalyst such as zinc chloride. The resulting product is purified using recrystallization or chromatography. This synthesis method has been described in several research articles.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-2,4-5H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPXZQMGYUKHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-morpholin-4-ylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B7459692.png)

![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)
![2,4,5-trichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7459712.png)
![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)


![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)

![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)

![N-[3-(3-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459738.png)
![3-[(4-Fluorophenyl)methylsulfanyl]-5-methyl-4-prop-2-enyl-1,2,4-triazole](/img/structure/B7459746.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)